N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide typically involves the reaction of 4-chlorobenzylamine with formic acid hydrazide under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization .
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide can be compared with other similar compounds, such as:
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)acetamide: This compound has a similar structure but differs in the functional group attached to the hydrazine moiety.
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)benzamide: This compound has a benzamide group instead of a formamide group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-hydrazinyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-3-1-6(2-4-7)5-12-8(14)9(15)13-11/h1-4H,5,11H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXLQZCHWSEKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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